

Comparative Biological Activities of Pyridazine-Based Carbonitrile Analogs

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Compound of Interest

Compound Name: **6-Methylpyridazine-3-carbonitrile**

Cat. No.: **B1315567**

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The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.^[1] When functionalized with a carbonitrile group, these molecules gain unique electronic and reactive properties, making them attractive candidates for drug discovery. This guide provides a comparative analysis of the biological activities of various pyridazine-based carbonitrile analogs, supported by experimental data from peer-reviewed studies. While direct comparative studies on a series of **6-Methylpyridazine-3-carbonitrile** analogs are not readily available in the public domain, this guide collates and compares data from structurally related pyridazine and pyridine-carbonitrile derivatives to provide valuable insights for researchers in the field.

Anticancer Activity

Several studies have highlighted the potential of pyridazine and related nitrogen-containing heterocyclic carbonitrile derivatives as anticancer agents. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

VEGFR-2 Inhibition by Pyrimidine-5-carbonitrile Derivatives

A series of novel pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[\[2\]](#)

Table 1: In Vitro Anticancer Activity and VEGFR-2 Inhibition of Pyrimidine-5-carbonitrile Analogs[\[2\]](#)

Compound ID	HCT-116 IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)	VEGFR-2 IC ₅₀ (μM)
9d	>50	>50	0.84
11b	9.42	10.33	0.76
11c	12.11	14.21	1.21
11d	11.24	13.15	1.15
11e	1.14	1.54	0.61
12b	8.96	11.83	0.53
12c	15.17	17.23	1.89
12d	7.65	9.87	0.72
Sorafenib	8.96	11.83	0.39

Anti-inflammatory Activity

Pyridazinone derivatives have been investigated for their potential as anti-inflammatory agents through the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.

PDE4B Inhibition by Pyridazinone Derivatives

A study on pyridazinone derivatives bearing an indole moiety revealed their inhibitory activity against PDE4B.[\[3\]](#)

Table 2: In Vitro PDE4B Inhibitory Activity of Pyridazinone Analogs[\[3\]](#)

Compound ID	% Inhibition of PDE4B at 20 μ M
4aa	25%
4ba	64%
4bc	38%
Roflumilast	75%

Antimicrobial Activity

The pyridazine nucleus is a component of several known antimicrobial agents.

Antibacterial and Antifungal Activity of Pyridazinone-Based Diarylurea Derivatives

A series of diarylurea derivatives based on a pyridazinone scaffold were evaluated for their antimicrobial properties.[\[4\]](#)

Table 3: Minimum Inhibitory Concentration (MIC) of Pyridazinone Analogs[\[4\]](#)

Compound ID	Staphylococcus aureus MIC (μ g/mL)	Candida albicans MIC (μ g/mL)
8g	>128	16
10h	16	>128

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

- Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5×10^3 cells per well and incubated for 24 hours.
- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

- MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for an additional 4 hours.
- Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[\[5\]](#)

In Vitro VEGFR-2 Kinase Inhibitory Assay

- Assay Setup: The assay is performed in a 96-well plate. Recombinant human VEGFR-2 enzyme, a specific substrate, and ATP are prepared in an assay buffer.
- Compound Addition: Serial dilutions of the test compounds are added to the wells.
- Reaction Initiation: The kinase reaction is initiated by adding the substrate and ATP mixture.
- Detection: The amount of ATP remaining after the kinase reaction is measured, often using a luminescence-based assay.
- Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated to determine the IC₅₀ value.[\[2\]\[5\]](#)

In Vitro PDE4B Inhibition Assay

- Enzyme and Substrate Preparation: Recombinant human PDE4B and the fluorescently labeled substrate, cAMP, are prepared in an assay buffer.
- Compound Incubation: The test compounds are pre-incubated with the PDE4B enzyme.
- Reaction Initiation: The reaction is initiated by the addition of the cAMP substrate.
- Detection: The reaction product, AMP, is detected using a specific antibody and a fluorescent tracer. The fluorescence polarization is measured to determine the extent of the reaction.

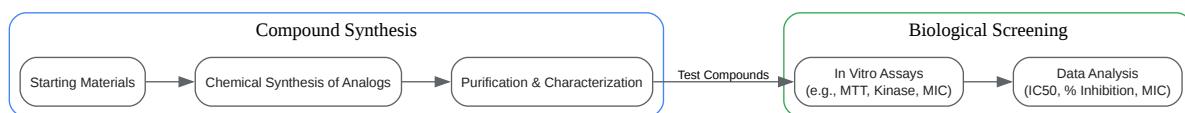
- Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the control wells.[\[3\]](#)

Antimicrobial Susceptibility Testing (Broth Microdilution)

- Inoculum Preparation: A standardized suspension of the microorganism is prepared.
- Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth medium.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
[\[4\]](#)

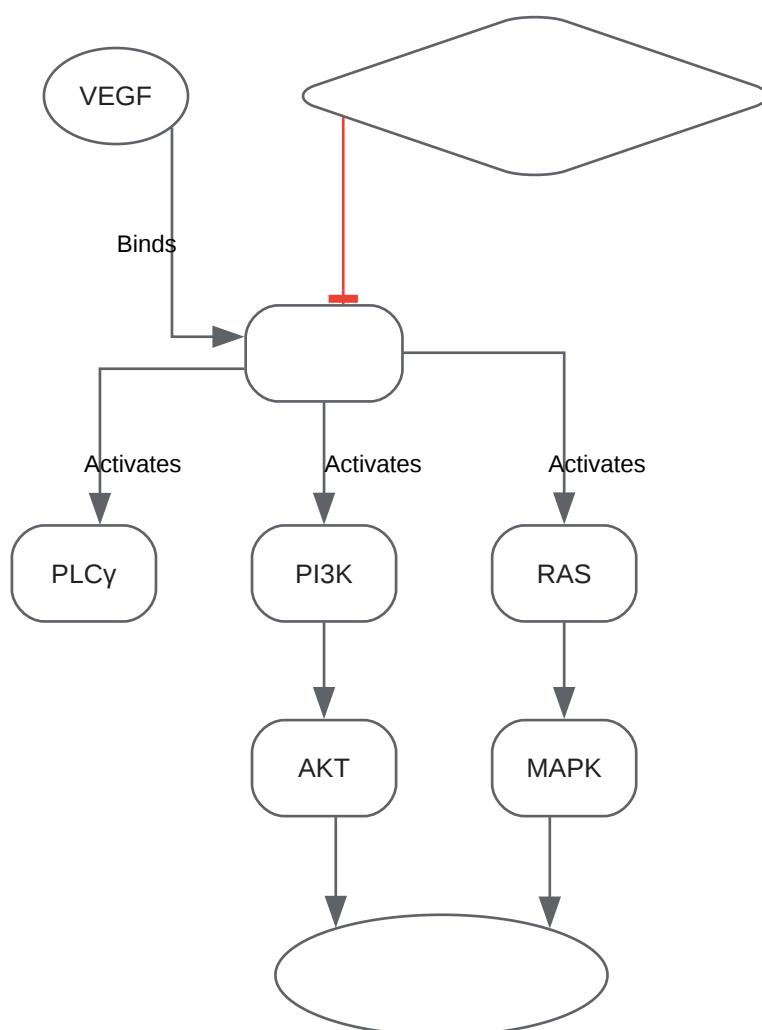
Visualizations

Below are diagrams illustrating a general experimental workflow and a simplified signaling pathway relevant to the discussed biological activities.



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Caption: A generalized workflow from chemical synthesis to biological screening of novel compounds.

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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazine-based analogs.[6]

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